Methyl 2-(iso-pentylthio)phenyl sulfide
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Overview
Description
Methyl 2-(iso-pentylthio)phenyl sulfide is an organic compound characterized by the presence of a methyl group attached to a phenyl ring, which is further substituted with an iso-pentylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(iso-pentylthio)phenyl sulfide typically involves the reaction of 2-bromomethylphenyl sulfide with iso-pentylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(iso-pentylthio)phenyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Substitution: The methyl group can participate in electrophilic aromatic substitution reactions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Brominated or nitrated derivatives.
Reduction: Reduced thioether derivatives.
Scientific Research Applications
Methyl 2-(iso-pentylthio)phenyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(iso-pentylthio)phenyl sulfide involves its interaction with specific molecular targets The thioether group can undergo oxidation to form reactive intermediates, which can interact with biological molecules
Comparison with Similar Compounds
Similar Compounds
Methyl phenyl sulfide: Lacks the iso-pentylthio group, making it less sterically hindered.
Ethyl 2-(iso-pentylthio)phenyl sulfide: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-(tert-butylthio)phenyl sulfide: Contains a tert-butylthio group, which provides different steric and electronic properties.
Uniqueness
Methyl 2-(iso-pentylthio)phenyl sulfide is unique due to the presence of the iso-pentylthio group, which imparts distinct steric and electronic characteristics
Properties
IUPAC Name |
1-(3-methylbutylsulfanyl)-2-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S2/c1-10(2)8-9-14-12-7-5-4-6-11(12)13-3/h4-7,10H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIPERPWVLFIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=CC=CC=C1SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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